2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate
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Overview
Description
2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate is an organic compound that features a benzyl benzoate moiety linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate typically involves a multi-step process. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base. The final step involves esterification to attach the benzyl benzoate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The benzyl benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with biological macromolecules, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Shares the benzyl benzoate moiety but lacks the oxadiazole ring.
Methoxymethyl derivatives: Compounds with similar methoxymethyl groups but different core structures.
Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate is unique due to the combination of the oxadiazole ring and the benzyl benzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl benzoate |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-16-19-17(24-20-16)15-10-6-5-9-14(15)11-23-18(21)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
WOUKGFBXNULFKB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=N1)C2=CC=CC=C2COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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